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The emergence and global spread of extended-spectrum β-lactamase (ESBL)-producing

bacteria represent a significant challenge to modern medicine, rendering many penicillin and

cephalosporin antibiotics ineffective. This guide provides a comparative analysis of Carfecillin,

an older β-lactam antibiotic, and its active metabolite, Carbenicillin, against other β-lactam

antibiotics in the context of ESBL-producing Enterobacteriaceae. This report will delve into the

available, though limited, experimental data, detail relevant testing methodologies, and

contextualize the historical role of early penicillins in the face of evolving resistance

mechanisms.

Executive Summary
Carfecillin, a phenyl ester of Carbenicillin, is a prodrug that is hydrolyzed in the body to

release its active form, Carbenicillin.[1][2][3][4] Therefore, its antibacterial activity is attributable

to Carbenicillin. While Carbenicillin was effective against a range of Gram-negative bacteria

upon its introduction, the proliferation of ESBLs has severely limited its clinical utility against

these resistant strains. ESBLs are enzymes that effectively hydrolyze and inactivate many β-

lactam antibiotics, including penicillins and cephalosporins.[5][6] Contemporary treatment for

infections caused by ESBL-producing organisms typically involves carbapenems or newer β-

lactam/β-lactamase inhibitor combinations, against which Carfecillin and Carbenicillin offer

little to no clinical advantage.
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Comparative In Vitro Activity of β-Lactam Antibiotics
The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of

various β-lactam antibiotics against ESBL-producing Escherichia coli and Klebsiella

pneumoniae, the most common ESBL-producing species. Due to the limited contemporary

research on Carbenicillin against well-characterized ESBL producers, historical data and data

on related compounds are used to provide context.

Table 1: Comparative MIC90 Values (mg/L) of Selected β-Lactam Antibiotics against ESBL-

Producing E. coli

Antibiotic Class Antibiotic MIC90 (mg/L)

Penicillins Carbenicillin >128*

Piperacillin-Tazobactam 64

Cephalosporins Cefotaxime >128

Ceftazidime >128

Cefepime 32

Carbapenems Imipenem 0.5

Meropenem 0.25

Ertapenem 1

*Note: Specific, recent MIC90 data for Carbenicillin against a large collection of contemporary,

genetically characterized ESBL-producing E. coli is not readily available in recent literature.

The value is an extrapolated estimation based on the known resistance profiles of ESBL-

producing bacteria to penicillins.

Table 2: Comparative MIC90 Values (mg/L) of Selected β-Lactam Antibiotics against ESBL-

Producing K. pneumoniae
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Antibiotic Class Antibiotic MIC90 (mg/L)

Penicillins Carbenicillin >128*

Piperacillin-Tazobactam >256

Cephalosporins Cefotaxime >128

Ceftazidime >128

Cefepime 64

Carbapenems Imipenem 1

Meropenem 1

Ertapenem 2

*Note: As with E. coli, recent, specific MIC90 data for Carbenicillin against contemporary ESBL-

producing K. pneumoniae is scarce. This value is an estimation based on expected resistance.

Mechanism of Action and Resistance
Carbenicillin, the active form of Carfecillin, acts by inhibiting the synthesis of the bacterial cell

wall. It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner bacterial

membrane, which are essential for the final steps of peptidoglycan synthesis.[1] This disruption

leads to cell lysis and bacterial death.

ESBLs confer resistance by hydrolyzing the β-lactam ring, the core structure of penicillin and

cephalosporin antibiotics. This enzymatic cleavage renders the antibiotic unable to bind to its

PBP target. The most common families of ESBLs are TEM, SHV, and CTX-M. While the parent

TEM-1 enzyme hydrolyzes ampicillin more readily than Carbenicillin, the mutations that give

rise to the ESBL phenotype dramatically increase the spectrum of activity to include third-

generation cephalosporins and other penicillins.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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